molecular formula C12H12BrN3S2 B12911050 2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione CAS No. 58745-04-3

2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione

Cat. No.: B12911050
CAS No.: 58745-04-3
M. Wt: 342.3 g/mol
InChI Key: FKCFUYZFLCIYLJ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione is a heterocyclic compound that features a triazole ring fused with a pyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromophenylhydrazine with a suitable dicarbonyl compound, followed by cyclization to form the triazolopyridazine core. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved may include inhibition of kinase activity, modulation of receptor functions, and interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a bromophenyl group with a triazolopyridazine core makes it a versatile compound for various applications .

Properties

CAS No.

58745-04-3

Molecular Formula

C12H12BrN3S2

Molecular Weight

342.3 g/mol

IUPAC Name

2-(3-bromophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dithione

InChI

InChI=1S/C12H12BrN3S2/c13-9-4-3-5-10(8-9)16-11(17)14-6-1-2-7-15(14)12(16)18/h3-5,8H,1-2,6-7H2

InChI Key

FKCFUYZFLCIYLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=S)N(C(=S)N2C1)C3=CC(=CC=C3)Br

Origin of Product

United States

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